

In-Depth Technical Guide: 6-(Benzylxy)-1H-indazole (CAS: 874668-62-9)

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Compound of Interest

Compound Name: 6-(Benzylxy)-1H-indazole

Cat. No.: B1354249

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzylxy)-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile applications in the synthesis of complex pharmaceutical agents.^[1] ^[2]^[3] Its unique structural features, including the indazole core and the lipophilic benzylxy group, make it a valuable scaffold in the development of novel therapeutics, particularly in the fields of oncology and neurology.^[2] This technical guide provides a comprehensive overview of the physicochemical properties, a detailed potential synthetic protocol, and a discussion of its significance as a key intermediate in drug discovery. While specific biological activity data for **6-(Benzylxy)-1H-indazole** itself is not extensively published, its role as a precursor to potent biologically active molecules is well-documented.

Physicochemical Properties

A summary of the key physicochemical properties of **6-(Benzylxy)-1H-indazole** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Data for **6-(Benzylxy)-1H-indazole**

Property	Value	Reference
CAS Number	874668-62-9	[2]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[2] [4]
Molecular Weight	224.26 g/mol	[2] [4]
Appearance	Yellow solid	[2]
Purity	≥ 95% (HPLC)	[2]
Boiling Point	422.4°C at 760 mmHg	[4]
Storage Conditions	0-8 °C	[2]
MDL Number	MFCD05664005	[2] [4]
PubChem ID	11535911	[2]

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for **6-(Benzylxy)-1H-indazole** is not extensively detailed in the reviewed literature, a plausible and illustrative synthetic route can be adapted from established methodologies for related indazole derivatives. The following experimental protocol is a proposed multi-step synthesis based on a patent for a closely related compound, outlining a potential pathway for its preparation.

Experimental Protocol: Proposed Synthesis of 6-(Benzylxy)-1H-indazole

This proposed synthesis involves a multi-step process starting from a substituted benzaldehyde.

Part 1: Synthesis of a Precursor Aldehyde (Not explicitly detailed in public literature for this specific compound)

The synthesis would likely begin with a commercially available or synthesized benzaldehyde derivative, which is then subjected to reactions to introduce the necessary functional groups for the subsequent indazole ring formation.

Part 2: Formation of the Indazole Ring

A common method for indazole synthesis involves the reaction of a suitably substituted o-toluidine derivative. An alternative, well-established method is the Jacobson-Huber reaction, which involves the intramolecular cyclization of an N-nitroso-o-toluidine derivative.

Illustrative Experimental Steps (Adapted from general indazole synthesis):

- **Acetylation of a Substituted o-Toluidine:** A substituted o-toluidine is acetylated using acetic anhydride in glacial acetic acid. The reaction is typically exothermic and requires cooling.
- **Nitrosation:** The resulting acetotoluidide is then nitrosated. This can be achieved by introducing nitrous gases, which can be generated by the reaction of nitric acid with sodium nitrite. This step is temperature-sensitive and should be maintained at low temperatures (e.g., 1-4 °C).
- **Cyclization and Hydrolysis:** The N-nitroso-acetotoluidide intermediate is then cyclized to form the indazole ring. This is often achieved by heating the intermediate in a suitable solvent. Subsequent hydrolysis removes the acetyl group.
- **Purification:** The crude indazole product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Role in Drug Discovery and Development

6-(Benzyl)-1H-indazole serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.

Kinase Inhibition

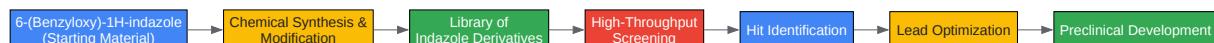
The indazole nucleus is a common feature in many kinase inhibitors. While there is no specific data on **6-(Benzyl)-1H-indazole** as a kinase inhibitor itself, its derivatives have been investigated for this purpose. The general structure allows for modifications at various positions, enabling the synthesis of libraries of compounds for screening against different kinases.

Neurological and Oncological Applications

As a versatile scaffold, **6-(Benzylxy)-1H-indazole** is utilized in the development of novel therapeutic agents for neurological disorders and cancer.^[2] The benzylxy group enhances its lipophilicity, which can be a desirable property for drug candidates targeting the central nervous system. In oncology, indazole derivatives have shown promise as anti-proliferative agents.

Logical Relationships in Drug Discovery

The utility of **6-(Benzylxy)-1H-indazole** in a drug discovery workflow can be visualized as a starting point for further chemical elaboration.



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Drug Discovery Workflow

Conclusion

6-(Benzylxy)-1H-indazole is a compound of significant interest to the pharmaceutical and chemical research communities. Its value lies not in its own specific biological activity, which is not yet well-defined in public literature, but in its role as a versatile and essential building block for the synthesis of more complex and potent drug candidates. The availability of this intermediate facilitates the exploration of novel chemical space in the quest for new treatments for a range of diseases, most notably cancer and neurological disorders. Further research into the direct biological effects of this compound could reveal additional applications and deepen our understanding of the structure-activity relationships of indazole-based molecules.

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